molecular formula C17H25N3O6S B2366671 N1-(2,2-diethoxyethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 1105246-18-1

N1-(2,2-diethoxyethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Cat. No. B2366671
M. Wt: 399.46
InChI Key: AWNKJVKRUYVHLH-UHFFFAOYSA-N
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Description

N1-(2,2-diethoxyethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound is synthesized through a specific method and has been studied for its mechanism of action and future directions in scientific research.

Scientific Research Applications

1. Synthesis and Chemical Properties

N1-(2,2-diethoxyethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide and related compounds have been explored in various chemical synthesis contexts. Notably, the synthesis and antimicrobial screening of compounds incorporating a similar thiazolidin-4-one structure and the role of oxazolidinones in these processes have been examined. Such studies have shown the potential of these compounds in developing new therapeutic interventions for bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

2. Potential in Drug Development

Compounds with structures akin to N1-(2,2-diethoxyethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide have been studied for their potential in drug development, particularly as inhibitors of certain enzymes or as components in novel drug formulations. For instance, the design, synthesis, and evaluation of 2-phenylisothiazolidin-3-one-1,1-dioxides as inhibitors of human protein kinase CK2 highlight the relevance of these compounds in pharmaceutical research (Chekanov et al., 2014).

3. Catalytic and Reaction Studies

The use of oxazolidinone derivatives in catalytic and reaction studies is another area of research. For example, studies on the Cu-catalyzed coupling reaction of (hetero)aryl chlorides and amides using N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system demonstrate the utility of these compounds in enhancing chemical reactions (De, Yin, & Ma, 2017).

properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O6S/c1-3-25-15(26-4-2)12-18-16(21)17(22)19-13-6-8-14(9-7-13)20-10-5-11-27(20,23)24/h6-9,15H,3-5,10-12H2,1-2H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNKJVKRUYVHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,2-diethoxyethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

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